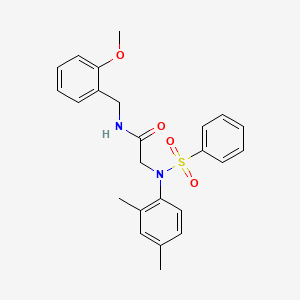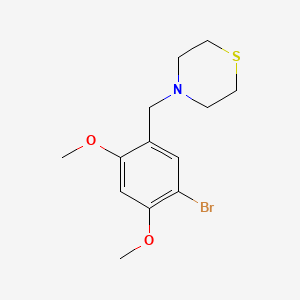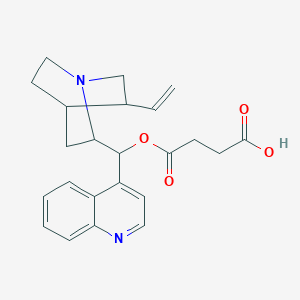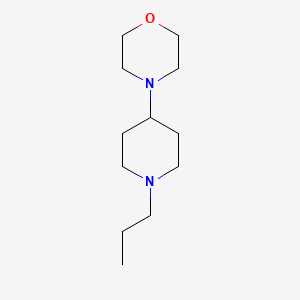![molecular formula C23H29NO4 B5006869 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW610742, and it belongs to the family of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays an important role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.
Applications De Recherche Scientifique
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has been studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of metabolic disorders. PPARδ agonists have been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism. Therefore, this compound has been studied for its potential use in treating metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia.
Mécanisme D'action
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide acts as a selective PPARδ agonist. PPARδ is a nuclear receptor that regulates gene expression in response to ligand binding. When activated, PPARδ promotes the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Therefore, this compound activates PPARδ and promotes the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes lipid metabolism, reduces inflammation, and enhances glucose uptake in adipocytes. In vivo studies have shown that this compound improves insulin sensitivity, reduces body weight, and enhances lipid metabolism in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is its selectivity for PPARδ. This compound does not activate other PPAR isoforms, which reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the study of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide. One direction is to study its potential use in treating metabolic disorders in humans. Another direction is to study its effects on other tissues and organs, such as the liver, muscle, and brain. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in animal studies.
Méthodes De Synthèse
The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide involves several steps. The first step is the synthesis of 4-cyclohexylphenol from cyclohexanol. The second step is the synthesis of 4-methoxyphenol from anisole. The third step is the synthesis of 2-(4-cyclohexylphenoxy)ethylamine from 4-cyclohexylphenol and ethylene oxide. The fourth step is the synthesis of 2-(4-methoxyphenoxy)ethylamine from 4-methoxyphenol and ethylene oxide. The final step is the condensation of 2-(4-cyclohexylphenoxy)ethylamine and 2-(4-methoxyphenoxy)ethylamine with acetic anhydride to form this compound.
Propriétés
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-26-20-11-13-21(14-12-20)27-16-15-24-23(25)17-28-22-9-7-19(8-10-22)18-5-3-2-4-6-18/h7-14,18H,2-6,15-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTRVSHFNVZWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)

![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)

![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)


![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5006881.png)

![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)